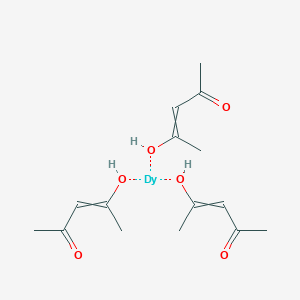

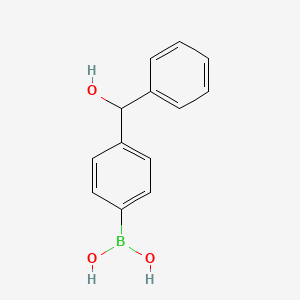

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H13BO3 . It has a molecular weight of 228.06 . Boronic acids are commonly studied boron compounds in organic chemistry .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is relatively simple and well-known . Direct boronylation of phenyl rings can be used for the synthesis of phenylboronic acids as an atom-economy method .Molecular Structure Analysis

The molecular structure of “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is determined by its molecular formula, C13H13BO3 . More detailed structural analysis would require specific experimental techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Boronic acids, including “(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid”, can participate in various chemical reactions. They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . Phenyl boronic acids can readily bind with carbohydrates in water through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Applications De Recherche Scientifique

Suzuki-Miyaura Coupling

The compound is used as a reagent in Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various fields .

Stille Coupling

Similar to Suzuki-Miyaura coupling, 4-Hydroxy(phenyl)methylphenylboronic Acid can also be used in Stille coupling reactions . This is another type of palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds.

Preparation of Palladium (II) Thiocarboxamide Complexes

The compound can be used in the preparation of Palladium (II) thiocarboxamide complexes . These complexes are used as catalysts in Suzuki coupling .

Synthesis of Push-Pull Arylvinyldiazine Chromophores

4-Hydroxy(phenyl)methylphenylboronic Acid can be used in the synthesis of push-pull arylvinyldiazine chromophores . These chromophores have interesting photophysical properties .

Ligand-Free Copper-Catalyzed Coupling

The compound can be used in ligand-free copper-catalyzed coupling . This is a type of reaction that allows for the formation of carbon-carbon bonds without the need for a ligand .

Mécanisme D'action

The mechanism of action of boronic acids is largely dependent on their ability to form reversible covalent bonds with diols, which are incorporated in carbohydrates . This property allows boronic acids to interact with biological systems, influencing their selectivity, physicochemical, and pharmacokinetic characteristics .

Safety and Hazards

“(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

Propriétés

IUPAC Name |

[4-[hydroxy(phenyl)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,13,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVEVNHPYZAEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C2=CC=CC=C2)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-epsilon-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine](/img/structure/B1143940.png)

![3-Benzyl-6-endo-hydroxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1143951.png)

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)